molecular formula C21H17F3N4O3 B11242653 2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11242653
M. Wt: 430.4 g/mol
InChI Key: LFDPXXHQFJCPOR-UHFFFAOYSA-N
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Description

2-(5-Acetamido-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a pyridazine ring, which is known for its biological activity, and a trifluoromethyl group, which often enhances the pharmacokinetic properties of molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-acetamido-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the acetamido group.

    Reduction: Reduction reactions can target the keto group in the pyridazine ring.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include hydroxylated derivatives or carboxylic acids.

    Reduction: Reduced forms of the compound with alcohol or amine groups.

    Substitution: Substituted derivatives with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

Biologically, the compound’s pyridazine ring is known for its potential antimicrobial and anti-inflammatory properties. Research is ongoing to explore its efficacy in these areas.

Medicine

In medicinal chemistry, the trifluoromethyl group often enhances the metabolic stability and bioavailability of drugs. This compound could be a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(5-acetamido-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The pyridazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance binding affinity and selectivity, making the compound more effective in its action.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Acetamido-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-phenylacetamide: Lacks the trifluoromethyl group, which may result in lower metabolic stability.

    2-(5-Acetamido-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-[3-(methyl)phenyl]acetamide: The methyl group may not provide the same pharmacokinetic benefits as the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 2-(5-acetamido-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide makes it unique compared to similar compounds. This group enhances the compound’s metabolic stability, bioavailability, and binding affinity, making it a promising candidate for further research and development.

Properties

Molecular Formula

C21H17F3N4O3

Molecular Weight

430.4 g/mol

IUPAC Name

2-(5-acetamido-6-oxo-3-phenylpyridazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C21H17F3N4O3/c1-13(29)25-18-11-17(14-6-3-2-4-7-14)27-28(20(18)31)12-19(30)26-16-9-5-8-15(10-16)21(22,23)24/h2-11H,12H2,1H3,(H,25,29)(H,26,30)

InChI Key

LFDPXXHQFJCPOR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=NN(C1=O)CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

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